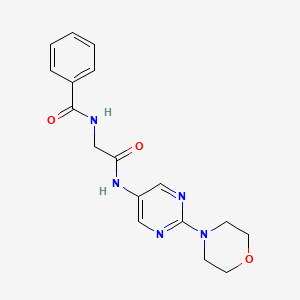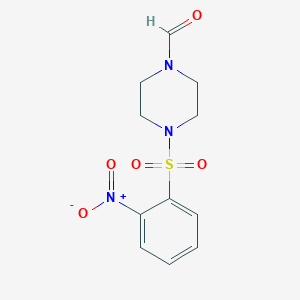
4-(2-Nitrophenyl)sulfonylpiperazine-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Nitrophenyl)sulfonylpiperazine-1-carbaldehyde” is a chemical compound with the molecular formula C11H13N3O5S1. It is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
While I couldn’t find the specific synthesis process for this compound, piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis2.
Molecular Structure Analysis
The molecular structure of this compound would include a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a sulfonyl group attached to a nitrophenyl group. However, without specific data or an image of the structure, a detailed analysis isn’t possible.Chemical Reactions Analysis
Again, without specific studies on this compound, it’s difficult to provide a detailed analysis of its chemical reactions. However, compounds containing a nitrophenyl group can undergo reduction reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental studies. Unfortunately, I couldn’t find any specific studies on this compound.Aplicaciones Científicas De Investigación
Antibody-Based Analytical Methods
Antibody development targeting specific compounds, including nitrophenyl derivatives, has advanced the use of ELISA and immunosensors for environmental and food analysis. These methods are critical for detecting pollutants and ensuring safety (Fránek & Hruška, 2018).
Atmospheric Nitration of Phenols
Research on atmospheric nitrophenols, including their formation through combustion and pesticide hydrolysis, highlights the environmental impact of nitrophenyl compounds. This understanding is crucial for assessing air quality and the environmental fate of pollutants (Harrison et al., 2005).
Organic Synthesis Applications
Nitrile-stabilized carbanions, potentially related to sulfonylpiperazine derivatives, play a significant role in carbon-carbon bond formation in organic synthesis. Their reactions with various electrophiles are foundational in creating complex molecules (Arseniyadis et al., 1984).
Reductive Amination Techniques
The use of compounds like "4-(2-Nitrophenyl)sulfonylpiperazine-1-carbaldehyde" in reductive amination, especially in synthesizing amines from aldehydes and ketones, demonstrates their utility in pharmaceutical and chemical synthesis (Irrgang & Kempe, 2020).
Photoprotective Applications
Studies on photosensitive protecting groups, including nitrophenyl derivatives, underscore their importance in protecting functional groups during synthetic processes. This application is vital for the selective activation or deactivation of molecules in complex syntheses (Amit et al., 1974).
Safety And Hazards
As this compound is not intended for human or veterinary use, it should be handled with care, using appropriate safety measures1. However, without specific safety data, it’s not possible to provide a detailed safety profile.
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. Given its structure, it could be of interest in the development of new pharmaceuticals or materials. However, more research is needed to determine its potential uses.
I hope this information is helpful. Please note that this is a general analysis based on the limited information available and the actual properties and characteristics of “4-(2-Nitrophenyl)sulfonylpiperazine-1-carbaldehyde” may vary.
Propiedades
IUPAC Name |
4-(2-nitrophenyl)sulfonylpiperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5S/c15-9-12-5-7-13(8-6-12)20(18,19)11-4-2-1-3-10(11)14(16)17/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAXYGHIQSDHQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenyl)sulfonylpiperazine-1-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2559369.png)
![N-(3-chlorophenyl)-2-(3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)acetamide](/img/no-structure.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2559375.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2559376.png)
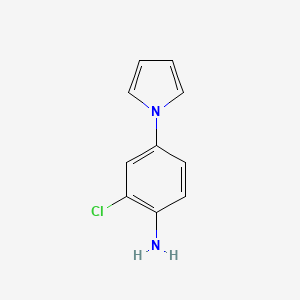
![5-[2-(4-Chloroanilino)vinyl]-3-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-isothiazolecarbonitrile](/img/structure/B2559378.png)
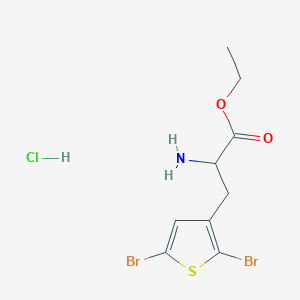
![Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2559381.png)
![1-(Acetamidomethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylic acid](/img/structure/B2559383.png)
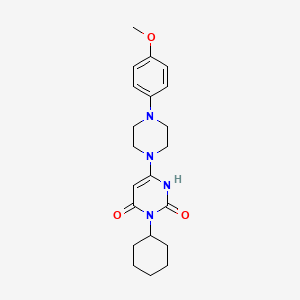
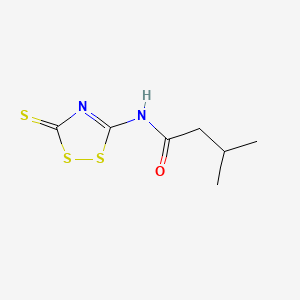
![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)
![(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2559388.png)
